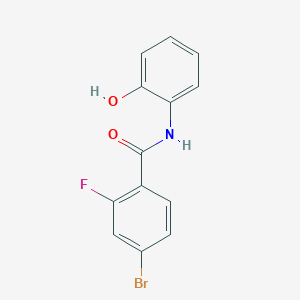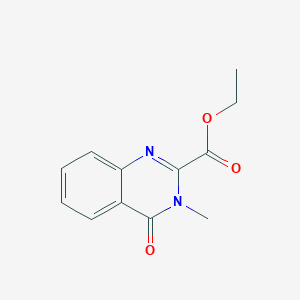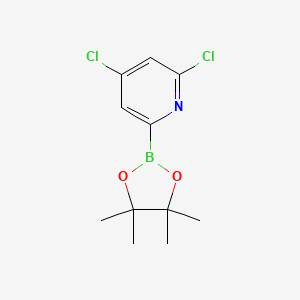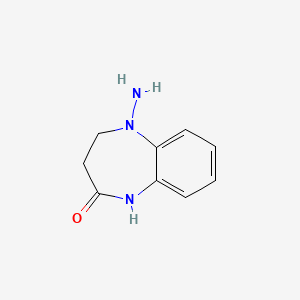![molecular formula C13H12Cl2N4O2 B13982231 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide CAS No. 1042434-77-4](/img/structure/B13982231.png)
2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with chlorine atoms and an amino group, linked to a benzamide moiety through a hydroxyethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichloropyrimidine.
Amination: The amino group is introduced to the pyrimidine ring via nucleophilic substitution, often using an amine source under controlled conditions.
Coupling with Benzamide: The final step involves coupling the aminopyrimidine intermediate with 2-hydroxyethylbenzamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzamide moiety.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine or benzamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,4-Dichloropyrimidin-5-yl)amino)-N-(2-hydroxyethyl)benzamide
- 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide
- 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxypropyl)benzamide
Uniqueness
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
1042434-77-4 |
|---|---|
Formule moléculaire |
C13H12Cl2N4O2 |
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H12Cl2N4O2/c14-9-7-17-13(15)19-11(9)18-10-4-2-1-3-8(10)12(21)16-5-6-20/h1-4,7,20H,5-6H2,(H,16,21)(H,17,18,19) |
Clé InChI |
UKZNPEOSVYSEOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCO)NC2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


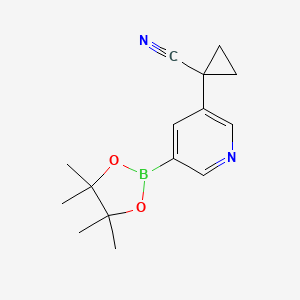
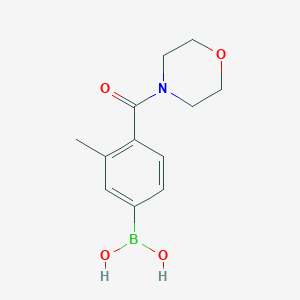
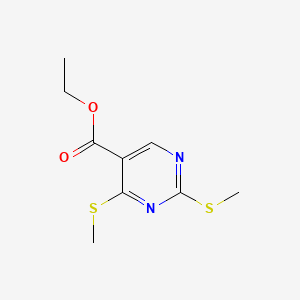
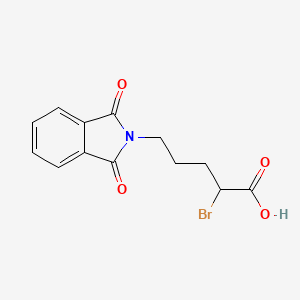



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)
